N-(4-methoxyphenyl)-2-(3-oxo-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetamide
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Description
N-(4-methoxyphenyl)-2-(3-oxo-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetamide is a useful research compound. Its molecular formula is C23H18N6O4 and its molecular weight is 442.435. The purity is usually 95%.
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Biological Activity
N-(4-methoxyphenyl)-2-(3-oxo-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. Its structure incorporates multiple pharmacologically relevant motifs, which may contribute to its diverse biological effects. This article reviews the current understanding of its biological activity, including antimicrobial, anticancer, and other pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C23H18N6O4, with a molecular weight of 442.4 g/mol. The compound's structure features a methoxyphenyl group and a triazolo-pyridine core linked through an acetamide moiety.
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₈N₆O₄ |
Molecular Weight | 442.4 g/mol |
CAS Number | 1251624-96-0 |
Antimicrobial Activity
Recent studies have indicated that compounds similar in structure to this compound exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Compounds containing oxadiazole and triazole derivatives have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus . The mechanism often involves the disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
- Antifungal Activity : Similar derivatives have also demonstrated antifungal properties against species like Candida albicans and Aspergillus niger, with minimum inhibitory concentration (MIC) values suggesting potency comparable to established antifungals .
Anticancer Activity
The anticancer potential of this compound has been explored through various studies focusing on its cytotoxic effects against different cancer cell lines:
- Cell Line Studies : Research indicates that derivatives with similar structural features can inhibit the growth of cancer cell lines such as MCF7 (breast cancer) and HepG2 (liver cancer). For instance, compounds derived from triazole frameworks have shown IC50 values in the low micromolar range (0.25–48 μM), indicating substantial cytotoxicity .
- Mechanisms of Action : The anticancer activity is often attributed to the activation of apoptotic pathways. For example, compounds have been shown to increase p53 expression and caspase activation in MCF7 cells, leading to programmed cell death .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the biological activity of this compound:
- Substituent Effects : The presence of electron-donating groups like methoxy enhances the lipophilicity and overall biological activity of the compound.
- Heterocyclic Contributions : The incorporation of oxadiazole and triazole rings is critical for enhancing anticancer and antimicrobial activities due to their ability to interact with biological targets effectively .
Case Studies
Several case studies highlight the efficacy of similar compounds in clinical or preclinical settings:
- Study on Anticancer Efficacy : A recent study evaluated a series of triazole derivatives against a panel of human cancer cell lines and identified several candidates with GI50 values below 10 µM . This suggests that modifications to the oxadiazole or triazole moieties can lead to improved efficacy.
- Antimicrobial Screening : Another research project screened various oxadiazole derivatives for antimicrobial activity against clinical isolates and found promising results against resistant strains of bacteria and fungi .
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[3-oxo-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N6O4/c1-32-17-11-9-16(10-12-17)24-19(30)14-29-23(31)28-13-5-8-18(21(28)26-29)22-25-20(27-33-22)15-6-3-2-4-7-15/h2-13H,14H2,1H3,(H,24,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJWBGLFSTXFRFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=CC=C(C3=N2)C4=NC(=NO4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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